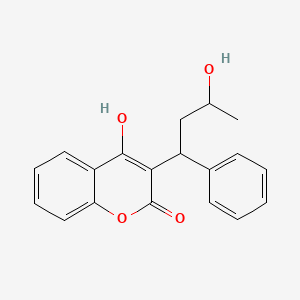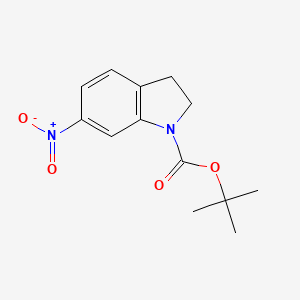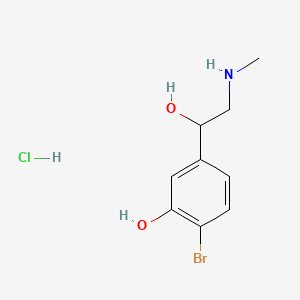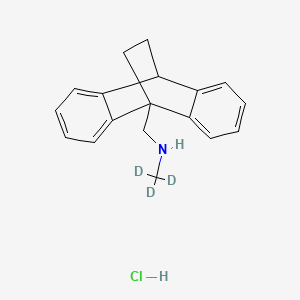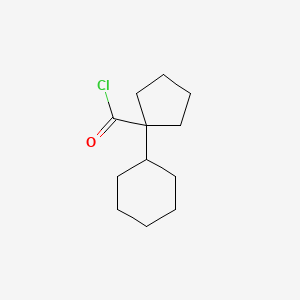
3-O-Methyl-L-DOPA-d3 Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Methyl-L-DOPA is an active metabolite of L-DOPA . It is formed from L-DOPA via O-methylation by catechol-O-methyltransferase (COMT) . It is one of the most important metabolites of L-DOPA, a drug used in the treatment of Parkinson’s disease .
Synthesis Analysis
3-O-Methyldopa is produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase . The necessary cofactor for this enzymatic reaction is s-adenosyl methionine (SAM) .Molecular Structure Analysis
The molecular formula of 3-O-Methyl-L-DOPA is C10H13NO4 . For more detailed structural information, you may refer to resources like ChemSpider .Chemical Reactions Analysis
3-O-Methyl-L-DOPA is formed from L-DOPA via O-methylation by catechol-O-methyltransferase (COMT) . This process is catalyzed by COMT .Physical and Chemical Properties Analysis
3-O-Methyl-L-DOPA is a crystalline solid . Its solubility in DMSO is 1 mg/ml and in DMSO:PBS (pH 7.2) (1:3) is 0.25 mg/ml . The molar mass is 211.217 g·mol−1 .Mecanismo De Acción
3-O-Methyl-L-DOPA inhibits L-DOPA-induced neuroprotection in primary rat mesencephalic dopaminergic neurons . It has been suggested that 3-O-Methyl-L-DOPA has some effects on the chronic treatment of L-DOPA, such as higher levels of dyskinesia, L-DOPA related motor dysfunction, inhibition of striatal uptake of tyrosine, competition with L-DOPA for the blood–brain barrier transporter system, and inhibition of dopamine release .
Safety and Hazards
There is a controversy of whether L-DOPA and 3-O-Methyl-L-DOPA may be toxic . Some studies have proposed that 3-O-Methyl-L-DOPA increases homocysteine levels, and this amino acid induces cardiovascular disease and neuronal damage . Some other toxic effects could be oxidative DNA damage which can cause cell death, a decrease in locomotor activities and diminishment in mitochondrial membrane potential .
Propiedades
Número CAS |
1795785-77-1 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
228.262 |
Nombre IUPAC |
methyl (2S)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoate |
InChI |
InChI=1S/C11H15NO4/c1-15-10-6-7(3-4-9(10)13)5-8(12)11(14)16-2/h3-4,6,8,13H,5,12H2,1-2H3/t8-/m0/s1/i1D3 |
Clave InChI |
OSGOAQVFZXVPBZ-TUWYYBGVSA-N |
SMILES |
COC1=C(C=CC(=C1)CC(C(=O)OC)N)O |
Sinónimos |
3-Methoxy-d3-L-tyrosine Methyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


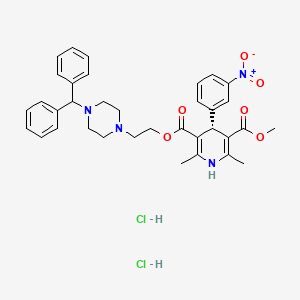

![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B589327.png)

